molecular formula C21H24N4O4 B2489743 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021092-26-1

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2489743
CAS No.: 1021092-26-1
M. Wt: 396.447
InChI Key: RTUDSCJDCPBXMK-UHFFFAOYSA-N
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Description

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

One study highlighted the synthesis of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines, demonstrating high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR). These compounds, including dihydroquinoline derivatives, showcased high specificity and potent bacterial DHFR inhibition, suggesting potential as antibacterial agents (Johnson et al., 1989).

Anticancer Agents

Another study focused on the synthesis of 2-aroylquinoline-5,8-diones, which exhibited significant anti-proliferative activity against cancer cell lines and potential as inhibitors of tubulin polymerization and heat shock protein 90 (HSP90). This research underscores the compound's relevance in developing anticancer therapies (Nepali et al., 2016).

Molecular Interactions

Research into the weak interactions in barbituric acid derivatives revealed steady intermolecular "sandwich" complexes, stabilized by weak hydrogen bonds and π–π stacking. This study provides insights into the structural dynamics and potential molecular applications of related compounds (Khrustalev et al., 2008).

Analgesic Activity

Compounds with structural similarities to the target molecule have been tested for their analgesic properties, highlighting the potential for developing new pain management therapies. One such study synthesized derivatives that exhibited notable analgesic activity (Denislamova et al., 2012).

Photophysical Properties

The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications demonstrated the compound's potential in developing novel colorimetric pH sensors and logic gates. This application is pivotal in various scientific and industrial processes (Yan et al., 2017).

Mechanism of Action

The mechanism of action of this compound would likely depend on its structure and the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activity. This could involve testing the compound in biological assays or using computational methods to predict its properties .

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)11-12-29-3)20(27)25-10-6-8-14-7-4-5-9-16(14)25/h4-5,7,9,13H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUDSCJDCPBXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)N3CCCC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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